

Application Notes and Protocols for Measuring Avadomide (CC-122) In Vitro Activity

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Compound of Interest

Compound Name: Avadomide

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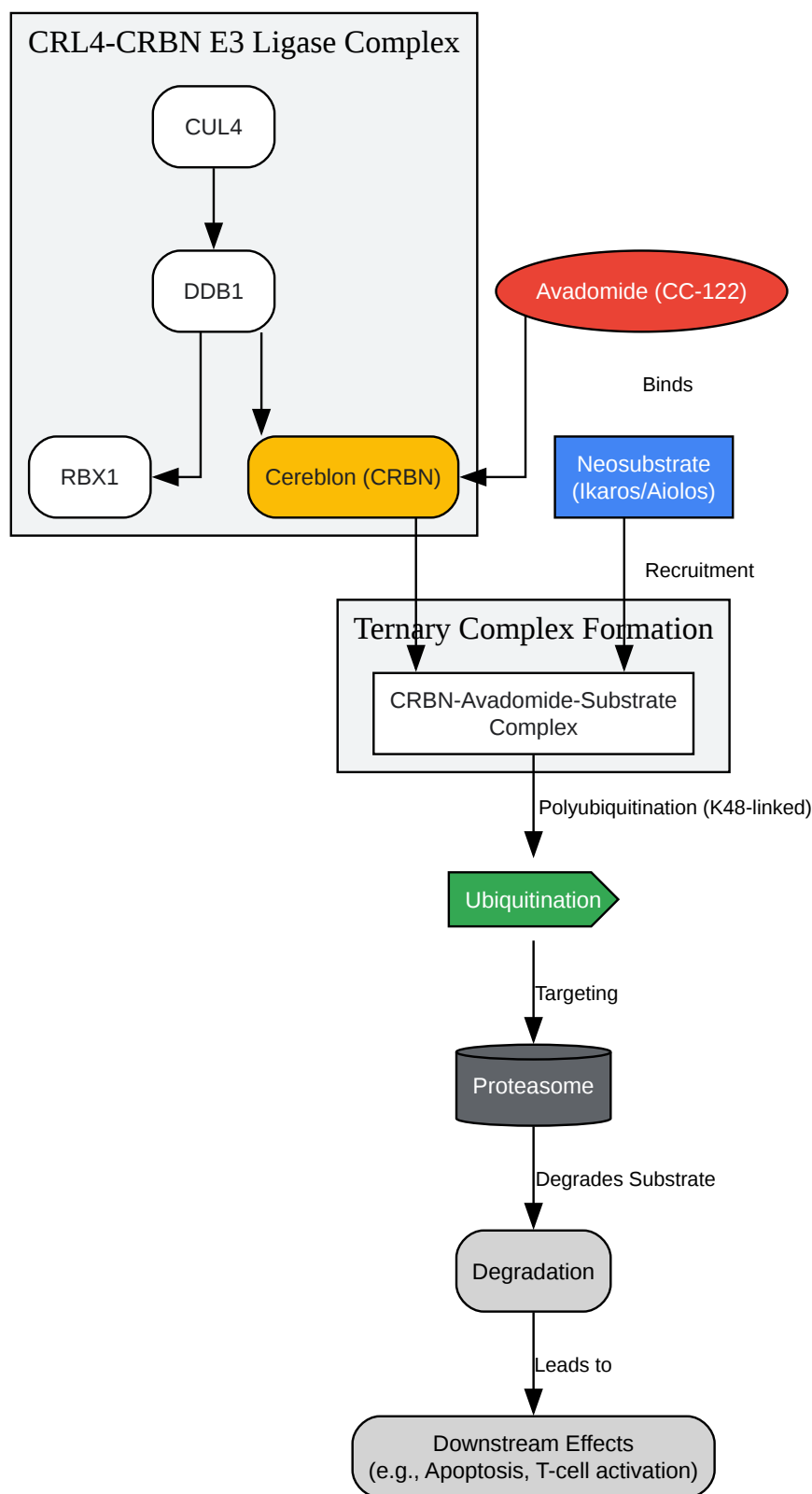
Introduction

Avadomide (CC-122) is a novel, orally active small molecule that functions as a modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] By binding to CRBN, **Avadomide** alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[1][3] Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of certain hematologic cancer cells.[4][5] This targeted protein degradation results in potent anti-proliferative, anti-angiogenic, and immunomodulatory activities, making **Avadomide** a promising therapeutic agent for malignancies like Diffuse Large B-cell Lymphoma (DLBCL) and Multiple Myeloma.[1][6][7]

These application notes provide a comprehensive overview of the essential in vitro assays required to characterize the biochemical and cellular activity of **Avadomide**. Detailed protocols for key methodologies are included to guide researchers in accurately assessing its mechanism of action and therapeutic potential.

Mechanism of Action: Avadomide-Induced Protein Degradation

Avadomide exerts its effects by hijacking the cellular ubiquitin-proteasome system. It acts as a "molecular glue," bringing together the CRBN E3 ligase complex and neosubstrates like Ikaros and Aiolos.[1][4] This induced proximity facilitates the transfer of ubiquitin chains to the target protein, marking it for degradation by the proteasome. The degradation of these transcription factors leads to downstream anti-tumor effects, including apoptosis of malignant B-cells and co-stimulation of T-cells via increased Interleukin-2 (IL-2) production.[1][3]



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Caption: Avadomide Signaling Pathway.

Key In Vitro Assays & Data Summary

A multi-faceted approach is necessary to fully characterize **Avadomide**'s in vitro activity, spanning from direct target engagement to cellular consequences.

Biochemical Assays: Target Engagement with Cereblon

These assays confirm the direct binding of **Avadomide** to its primary target, CRBN.

- Principle: Competitive binding assays measure the ability of **Avadomide** to displace a known, often fluorescently-labeled, CRBN ligand. Techniques like Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), or Microscale Thermophoresis (MST) are commonly used.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Endpoint: Determination of binding affinity constants such as K_d , K_i , or IC_{50} .

Cellular Assays: Protein Degradation & Ubiquitination

These assays verify **Avadomide**'s primary mechanism of action: the degradation of neosubstrates.

- Protein Degradation: Measures the reduction in Ikaros (IKZF1) and Aiolos (IKZF3) levels in cells upon **Avadomide** treatment. Western blotting is the gold standard, while flow cytometry is useful for high-throughput analysis in specific cell populations (e.g., B and T cells).[\[1\]](#)[\[3\]](#) Unbiased proteomics can identify novel neosubstrates.[\[11\]](#)
- Ubiquitination Assays: Confirm that degradation is mediated by the ubiquitin-proteasome system. This can be shown through co-immunoprecipitation of the target protein followed by immunoblotting for K48-linked polyubiquitin chains, or through in vitro ubiquitination reactions with recombinant enzymes.[\[11\]](#)[\[12\]](#)

Cellular Assays: Anti-Proliferative and Immunomodulatory Effects

These assays measure the functional consequences of neosubstrate degradation.

- Cell Viability/Proliferation: Determines the anti-cancer efficacy of **Avadomide** in relevant cell lines, such as DLBCL. Standard methods include MTS, WST-1, or ATP-based luminescence

assays (e.g., CellTiter-Glo).[6][13][14]

- Immunomodulatory Activity: Measures the effect on immune cells. A key assay is the quantification of IL-2 production from T-cells following stimulation, as Aiolos degradation derepresses the IL2 gene.[1][3]

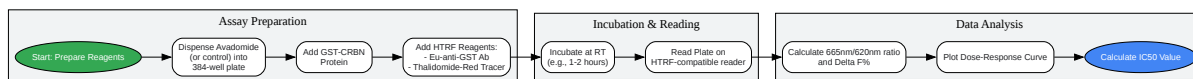
Summary of Quantitative In Vitro Data for Avadomide

Assay Type	Parameter	Cell Line / System	Value	Reference
Cell Proliferation	IC ₅₀	DLBCL (ABC and GCB subtypes)	0.01 - 1.5 µM	[6]
Binding Affinity	Kd	Msc14 (CRBN homolog) - MST	Slightly increased affinity vs. Thalidomide	[9][15]
Protein Degradation	Treatment Conc.	Hep3B Cells (Proteomics)	10 µM	[11][16]
Ubiquitination	Treatment Conc.	Hep3B Cells	10 µM	[11]

Experimental Protocols

Protocol 1: Cereblon Binding Affinity using HTRF

Principle: This protocol describes a competitive immunoassay to measure the binding of **Avadomide** to CRBN. The assay uses a GST-tagged human CRBN protein, an anti-GST antibody labeled with a FRET donor (Europium cryptate), and a thalidomide-based tracer labeled with a FRET acceptor (red fluorophore). When the tracer binds to CRBN, FRET occurs. Unlabeled **Avadomide** competes with the tracer for binding, leading to a decrease in the FRET signal that is proportional to **Avadomide**'s binding affinity.[8]



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Caption: HTRF Cereblon Binding Assay Workflow.

Materials:

- Low-volume 384-well white assay plates
- Recombinant GST-tagged human Cereblon (CRBN)
- HTRF Donor: Anti-GST antibody labeled with Europium cryptate
- HTRF Acceptor: Thalidomide-Red tracer
- **Avadomide** and control compounds (e.g., Thalidomide, DMSO)
- Assay Buffer (e.g., PBS with 0.1% BSA)
- HTRF-compatible plate reader

Procedure:

- **Compound Plating:** Prepare a serial dilution of **Avadomide** in DMSO, then dilute further in assay buffer. Dispense 5 μ L of each concentration into the assay plate wells. Include wells for no-compound (high FRET) and no-CRBN (low FRET) controls.
- **CRBN Addition:** Dilute GST-CRBN to the desired working concentration in assay buffer. Add 5 μ L to each well (except no-CRBN controls).
- **HTRF Reagent Addition:** Pre-mix the Eu-anti-GST antibody and the Thalidomide-Red tracer in assay buffer. Add 10 μ L of this mixture to all wells. The final volume should be 20 μ L.

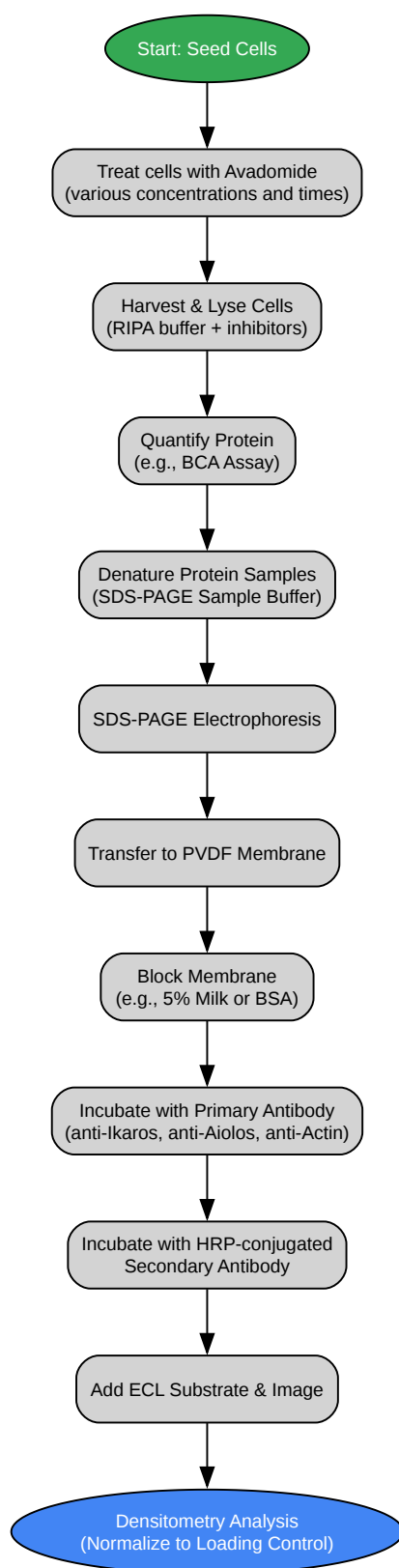
- Incubation: Seal the plate and incubate at room temperature for 60-120 minutes, protected from light.
- Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.

Data Analysis:

- Calculate the emission ratio (665 nm / 620 nm) * 10,000 for each well.
- Calculate the percent inhibition for each **Avadomide** concentration relative to the high and low FRET controls.
- Plot the percent inhibition against the logarithm of **Avadomide** concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Western Blot for Ikaros/Aiolos Degradation

Principle: This protocol quantifies the levels of Ikaros and Aiolos proteins in cancer cell lines following treatment with **Avadomide**. A decrease in the protein band intensity relative to a loading control (e.g., β -actin, GAPDH) indicates drug-induced degradation.[\[1\]](#)[\[11\]](#)



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Caption: Western Blot Workflow for Protein Degradation.

Materials:

- DLBCL cell line (e.g., TMD8, OCI-Ly10)
- Cell culture medium and supplements
- **Avadomide** (stock solution in DMSO)
- Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels, running buffer, and electrophoresis equipment
- PVDF membrane and transfer buffer/system
- Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary Antibodies: Rabbit anti-Ikaros, Rabbit anti-Aiolos, Mouse anti- β -actin
- Secondary Antibodies: HRP-conjugated anti-Rabbit IgG, HRP-conjugated anti-Mouse IgG
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- **Cell Culture and Treatment:** Seed DLBCL cells in 6-well plates at an appropriate density. The next day, treat cells with a dose range of **Avadomide** (e.g., 0.01, 0.1, 1, 10 μ M) or DMSO vehicle control for a specified time (e.g., 4, 8, 24 hours).
- **Cell Lysis:** Harvest cells by centrifugation, wash with cold PBS, and lyse the cell pellet with 100 μ L of ice-cold lysis buffer. Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
- **Protein Quantification:** Determine the protein concentration of the supernatant (cell lysate) using a BCA assay.

- **Sample Preparation:** Normalize the protein concentration for all samples with lysis buffer. Add SDS-PAGE sample buffer and boil at 95°C for 5 minutes.
- **SDS-PAGE and Transfer:** Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- **Immunoblotting:**
 - Block the membrane in Blocking Buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle rocking.
 - Wash the membrane 3 times with TBST.
 - Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membrane 3 times with TBST.
- **Detection:** Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

Data Analysis:

- Use image analysis software (e.g., ImageJ) to perform densitometry on the bands corresponding to Ikaros, Aiolos, and the loading control.
- Normalize the band intensity of Ikaros and Aiolos to the intensity of the loading control for each sample.
- Calculate the percentage of protein remaining for each treatment condition relative to the DMSO control. Plot these values to visualize dose- and time-dependent degradation.

Protocol 3: Cell Viability using a Luminescence-Based ATP Assay

Principle: This assay quantifies cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP. A decrease in signal indicates reduced cell viability.^[13]

Materials:

- DLBCL cell lines
- Opaque-walled 96-well cell culture plates
- **Avadomide** and control compounds
- CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
- Luminometer plate reader

Procedure:

- **Cell Seeding:** Seed cells in 90 µL of culture medium per well in an opaque-walled 96-well plate at a pre-determined optimal density.
- **Compound Treatment:** Add 10 µL of **Avadomide** at various concentrations (typically a 10-point, 3-fold serial dilution) to the wells. Include wells for vehicle control (DMSO) and no-cell background control.
- **Incubation:** Incubate the plate for a specified period (e.g., 72 or 96 hours) under standard cell culture conditions (37°C, 5% CO₂).
- **Assay Reagent Addition:** Equilibrate the plate and the assay reagent to room temperature for ~30 minutes. Add 100 µL of the reagent to each well.
- **Signal Development:** Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- **Measurement:** Read the luminescence using a plate-reading luminometer.

Data Analysis:

- Subtract the average background luminescence (no-cell wells) from all other measurements.
- Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).
- Plot the % Viability against the logarithm of **Avadomide** concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

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